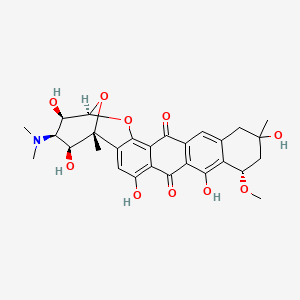
(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two chlorinated aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline under basic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes coupling to form the diazene compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene can be used as a building block for the synthesis of more complex molecules. Its diazene group makes it a useful intermediate in organic synthesis.
Biology
Medicine
There is limited information on the direct medical applications of this compound. its structural features suggest it could be explored for pharmaceutical development.
Industry
In industry, this compound may be used in the production of dyes, pigments, and other materials due to its stable diazene linkage and chlorinated aromatic rings.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Chlorobenzene-1-sulfonyl)-2-(4-chlorophenyl)diazene would depend on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: A compound with a similar diazene group but without the sulfonyl and chlorinated substituents.
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Chloroaniline: Another precursor used in the synthesis.
Propriétés
Numéro CAS |
64170-89-4 |
|---|---|
Formule moléculaire |
C12H8Cl2N2O2S |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
4-chloro-N-(4-chlorophenyl)iminobenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-9-1-5-11(6-2-9)15-16-19(17,18)12-7-3-10(14)4-8-12/h1-8H |
Clé InChI |
PZBWKORSSLDLOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)

![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
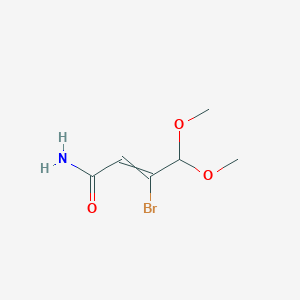
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)
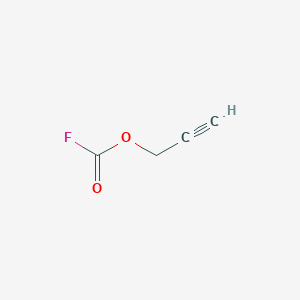

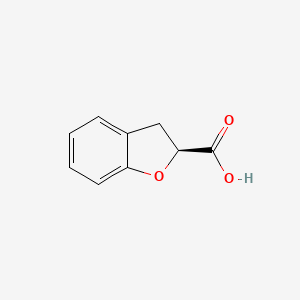
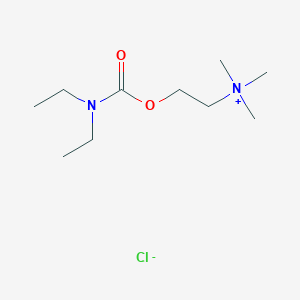
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)
